4-Chloro-2H,4'H-[2,3'-bi-1-benzopyran]-4'-one
Description
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Properties
CAS No. |
106129-87-7 |
|---|---|
Molecular Formula |
C18H11ClO3 |
Molecular Weight |
310.7 g/mol |
IUPAC Name |
3-(4-chloro-2H-chromen-2-yl)chromen-4-one |
InChI |
InChI=1S/C18H11ClO3/c19-14-9-17(22-16-8-4-1-5-11(14)16)13-10-21-15-7-3-2-6-12(15)18(13)20/h1-10,17H |
InChI Key |
VTRQBWCSGCDLIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(O2)C3=COC4=CC=CC=C4C3=O)Cl |
Origin of Product |
United States |
Biological Activity
4-Chloro-2H,4'H-[2,3'-bi-1-benzopyran]-4'-one, a compound belonging to the class of benzopyrans, has garnered attention in recent years due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.
- Molecular Formula : C15H11ClO2
- Molecular Weight : 272.70 g/mol
- CAS Number : 1279691-36-9
Biological Activity Overview
The biological activities of this compound include:
- Antioxidant Activity
- Antimicrobial Properties
- Anti-inflammatory Effects
- Cytotoxicity against Cancer Cells
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study utilizing the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay demonstrated that the compound effectively scavenged free radicals. The results indicated a concentration-dependent increase in radical scavenging activity.
| Concentration (µM) | % Scavenging Activity |
|---|---|
| 10 | 25.0 |
| 50 | 45.0 |
| 100 | 72.5 |
These findings suggest that the compound could potentially serve as a natural antioxidant agent in food and pharmaceutical applications.
Antimicrobial Properties
The antimicrobial efficacy of this compound was evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria as well as fungi, indicating its potential as a broad-spectrum antimicrobial agent.
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). The compound's anti-inflammatory activity was quantified using ELISA assays.
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 1200 | 800 |
| Compound (10 µM) | 600 | 300 |
| Compound (50 µM) | 300 | 150 |
This data suggests that the compound may have therapeutic potential in managing inflammatory diseases.
Cytotoxicity Against Cancer Cells
The cytotoxic effects of this compound were assessed using various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The MTT assay revealed dose-dependent cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
These results indicate that the compound may inhibit cancer cell proliferation and warrant further investigation into its mechanism of action.
The biological activity of this compound is thought to arise from its ability to modulate various signaling pathways involved in oxidative stress and inflammation. Preliminary studies suggest that it may exert its effects through the inhibition of NF-kB signaling pathways and enhancement of Nrf2-mediated antioxidant responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
